molecular formula C22H22Cl2N4O6 B1194695 Tivozanib hydrochloride CAS No. 682745-41-1

Tivozanib hydrochloride

Cat. No. B1194695
M. Wt: 509.3 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tivozanib Hydrochloride is the hydrochloride salt of tivozanib, an orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2 and 3 with potential antiangiogenic and antineoplastic activities. Tivozanib binds to and inhibits VEGFRs 1, 2 and 3, which may result in the inhibition of endothelial cell migration and proliferation, inhibition of tumor angiogenesis and tumor cell death. VEGFR tyrosine kinases, frequently overexpressed by a variety of tumor cell types, play a key role in angiogenesis.

Scientific Research Applications

  • Pharmacokinetics Affected by Food : A study found that the maximum concentration of Tivozanib in a fed state was lower than in a fasted state, suggesting that food does not impact its overall absorption significantly (Cotreau et al., 2014).

  • Treatment for Renal Cell Carcinoma : Research indicated that Tivozanib has shown tolerability and superior progression-free survival compared to sorafenib in patients with advanced renal cell carcinoma (Eisen et al., 2013).

  • Combination with Chemotherapy : A study combined Tivozanib with a modified FOLFOX-6 regimen in patients with advanced gastrointestinal tumors. The combination was found to be feasible and safe, suggesting potential for broader applications (Oldenhuis et al., 2015).

  • Cardiac Safety : A study assessed the effects of Tivozanib on the QTc interval in patients with advanced solid tumors, concluding that it has minimal effect on cardiac repolarization (Moore et al., 2014).

  • Clinical Efficacy and Development : Tivozanib has been reviewed for its preclinical and clinical efficacy, particularly in patients with advanced or metastatic renal cell carcinoma. Its side effects are generally mild, with hypertension being the most common (Haberkorn & Eskens, 2013).

  • Treatment After Progression on Other Drugs : Efficacy and safety data show that Tivozanib has anti-tumor activity in patients with advanced renal cell carcinoma who had previously progressed on sorafenib (Nosov et al., 2013).

  • Patient Preference in Treatment : A study compared patient preferences for Tivozanib versus sunitinib for the treatment of metastatic renal cell carcinoma. This emphasized the importance of considering patient preferences in treatment decisions (Escudier et al., 2012).

properties

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O5.ClH.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;;/h4-11H,1-3H3,(H2,25,26,27,28);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXMKRRBJITKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tivozanib hydrochloride

CAS RN

682745-41-1
Record name Tivozanib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682745411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIVOZANIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9H4VK35Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
134
Citations
EL Mayer, ME Scheulen, J Beckman, H Richly… - Breast cancer research …, 2013 - Springer
Tivozanib is a potent selective tyrosine kinase inhibitor (TKI) of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. This Phase Ib study investigated the safety/tolerability, …
Number of citations: 30 link.springer.com
MM Cotreau, NM Siebers, J Miller… - Clinical …, 2015 - Wiley Online Library
The vascular endothelial growth factor (VEGF) pathway is associated with the promotion of endothelial cell proliferation, migration, and survival necessary for angiogenesis. VEGF and …
Number of citations: 17 accp1.onlinelibrary.wiley.com
MM Cotreau, L Massmanian, AL Strahs… - Clinical …, 2014 - Wiley Online Library
Tivozanib hydrochloride (tivozanib) is a potent, selective tyrosine kinase inhibitor of the vascular endothelial growth factor receptors 1, 2, and 3, with a long half‐life. This Phase I study …
Number of citations: 6 accp1.onlinelibrary.wiley.com
R Motzer, D Nosov, P Tomczak, A Berkenblit… - change, 2013 - aveooncology.com
… • Tivozanib hydrochloride (tivozanib) is a potent, selective inhibitor of vascular endothelial growth factor receptors (VEGFRs)-1, -2, and -3 with a long half-life that is designed to optimize …
Number of citations: 6 www.aveooncology.com
K Moore, JR Infante, MM Cotreau… - Clinical …, 2014 - Wiley Online Library
Tivozanib hydrochloride (tivozanib) is a potent, selective tyrosine kinase inhibitor of all three vascular endothelial growth factor receptors, with a long half‐life. Tivozanib's effects on the …
Number of citations: 3 accp1.onlinelibrary.wiley.com
BCM Haberkorn, FALM Eskens - Future Oncology, 2013 - Future Medicine
Tivozanib hydrochloride monohydrate (tivozanib; formerly KRN-951, AV-951) is a potent pan-VEGF receptor tyrosine kinase inhibitor. The biological activity of tivozanib seems to …
Number of citations: 14 www.futuremedicine.com
MO Jamil, A Hathaway, A Mehta - Current oncology reports, 2015 - Springer
… Treatment benefit of tivozanib hydrochloride versus sorafenib on health-related quality of life (HRQoL) among patients (pts) with advanced/metastatic renal cell carcinoma (mRCC): TIVO…
Number of citations: 35 link.springer.com
I Passi, K Billowria, B Kumar… - Anti-Cancer Agents in …, 2023 - ingentaconnect.com
… 1), and tivozanib hydrochloride monohydrate, is an oral medication used to treat relapsed or refractory renal cell carcinoma (RCC), followed by two or more than two prior lines of …
Number of citations: 3 www.ingentaconnect.com
E Chang, C Weinstock, L Zhang, MH Fiero, M Zhao… - Clinical Cancer …, 2022 - AACR
… Patients were randomized 1:1 to either tivozanib 1.34 mg (1.34 mg tivozanib free base is equivalent to 1.5 mg tivozanib hydrochloride) orally once daily for 21 consecutive days of 28-…
Number of citations: 23 aacrjournals.org
T Eisen, CN Sternberg, P Tomczak… - European Society of …, 2012 - aveooncology.com
Study Design ● TIVO-1 was an open-label, randomized, controlled, multinational, multicenter, parallel-arm study comparing tivozanib with sorafenib in patients with mRCC (clear-cell …
Number of citations: 4 www.aveooncology.com

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